molecular formula C8H10ClNO3 B2756602 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride CAS No. 2193060-80-7

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride

Cat. No.: B2756602
CAS No.: 2193060-80-7
M. Wt: 203.62
InChI Key: KYAGIKGPUVNDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO3·HCl It is a derivative of benzoic acid, characterized by the presence of amino, hydroxyl, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride typically involves the nitration of 4-hydroxy-5-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using catalytic hydrogenation.

    Substitution: The amino and hydroxyl groups can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines.

Major Products Formed:

  • Quinones from oxidation.
  • Amino derivatives from reduction.
  • Azo compounds from diazotization and coupling reactions.

Scientific Research Applications

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

  • 3-Amino-4-hydroxybenzoic acid
  • 4-Amino-3-hydroxybenzoic acid
  • 5-Amino-2-hydroxybenzoic acid

Comparison: 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

3-amino-4-hydroxy-5-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-4-2-5(8(11)12)3-6(9)7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGIKGPUVNDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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